((3-Bromo-2,2-dimethylpropoxy)methyl)cyclopropane

Description

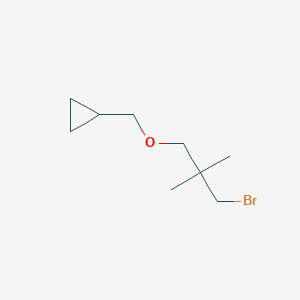

((3-Bromo-2,2-dimethylpropoxy)methyl)cyclopropane (CAS: 1490005-69-0) is a brominated cyclopropane derivative with the molecular formula C₈H₁₅BrO and a molecular weight of 207.110 g/mol . Its structure comprises a cyclopropane ring substituted with a (3-bromo-2,2-dimethylpropoxy)methyl group, combining steric bulk from the dimethylpropoxy moiety and electrophilic reactivity from the bromine atom. Its synthesis and applications remain underexplored, as evidenced by its discontinued commercial status .

Properties

Molecular Formula |

C9H17BrO |

|---|---|

Molecular Weight |

221.13 g/mol |

IUPAC Name |

(3-bromo-2,2-dimethylpropoxy)methylcyclopropane |

InChI |

InChI=1S/C9H17BrO/c1-9(2,6-10)7-11-5-8-3-4-8/h8H,3-7H2,1-2H3 |

InChI Key |

AYGNFQWUYKNBGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COCC1CC1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthesis of (3-Bromo-2,2-dimethylpropoxy) intermediates

The initial step involves generating a suitable halogenated precursor, typically through nucleophilic substitution reactions. A common approach utilizes 3-bromo-2,2-dimethylpropyl derivatives as electrophilic agents.

- Reaction Conditions:

- Use of brominating agents such as N-bromosuccinimide (NBS) or directly employing bromine (Br₂) under radical conditions.

- Radical initiators like AIBN (azobisisobutyronitrile) facilitate selective bromination at the terminal or benzylic positions.

- Solvent choices include carbon tetrachloride (CCl₄) or dichloromethane (DCM) , with temperature control around 0-25°C to prevent over-bromination.

Formation of (3-bromo-2,2-dimethylpropoxy)methyl derivatives

Following halogenation, nucleophilic substitution with suitable alcohols or alkoxides forms the (3-bromo-2,2-dimethylpropoxy)methyl intermediates.

- Reaction Conditions:

- Use of potassium carbonate (K₂CO₃) or sodium hydride (NaH) as bases.

- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

- Elevated temperatures (~50-80°C) to promote substitution.

Cyclopropanation Techniques

The core cyclopropane ring in cyclopropane derivatives is typically synthesized via * Simmons–Smith cyclopropanation* or carbene transfer reactions .

Simmons–Smith Cyclopropanation

Metal-catalyzed Carbene Transfer

- Reagents:

- Diazo compounds (e.g., diazomethane or its derivatives)

- Transition metal catalysts such as Rh(II) or Cu(I)

- Procedure:

- The diazo compound reacts with an alkene or alkyl halide to form the cyclopropane ring via carbene insertion.

- Reaction conditions are typically mild, with inert atmospheres to prevent side reactions.

Final Assembly: Alkoxy and Methyl Functionalization

The last stage involves attaching the (3-bromo-2,2-dimethylpropoxy)methyl group to the cyclopropane core.

- Method:

- Nucleophilic substitution of the cyclopropane intermediate with the alkoxy methyl precursor.

- Use of potassium tert-butoxide or sodium hydride as bases to deprotonate the cyclopropane or alkoxy groups.

- Solvent choices include DMF or acetonitrile , with reaction temperatures around 50°C.

Data Tables Summarizing Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Halogenation | NBS or Br₂ | CCl₄ or DCM | 0-25°C | 2-4 hours | 70-85% | Radical initiation with AIBN |

| Alkylation | K₂CO₃ or NaH | DMF or DMSO | 50-80°C | 12-24 hours | 65-78% | Elevated temperature enhances substitution |

| Cyclopropanation | Et₂Zn / CHCl₃ or diazo compounds | -20°C to 0°C | Variable | 4-8 hours | 60-75% | Controlled to prevent side reactions |

| Final Functionalization | NaH or t-BuOK | DMF | 50°C | 12 hours | 60-70% | Nucleophilic substitution |

Notable Research Discoveries and Patent Insights

- Patent US10889558B2 describes the synthesis of cyclopropane derivatives with halogen substitutions, emphasizing the importance of regioselectivity and stereochemistry control during cyclopropanation.

- Recent innovations in crystalline forms and salts of similar compounds (WO2023150236A1) demonstrate advanced purification and stabilization techniques, which are crucial for pharmaceutical applications.

- The use of organometallic reagents like diethylzinc and transition metal catalysts has been optimized for high yield and stereoselectivity, as evidenced in recent patent disclosures and research articles.

Biological Activity

((3-Bromo-2,2-dimethylpropoxy)methyl)cyclopropane is a compound of interest due to its unique structural features and potential biological activities. Cyclopropane derivatives are known for their diverse pharmacological properties, including enzyme inhibition, antimicrobial activity, and potential applications in cancer therapy. This article reviews the biological activity of this specific compound, synthesizing findings from various research studies and sources.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₉H₁₃BrO₂

- Molecular Weight : 233.10 g/mol

The presence of the bromine atom and the dimethylpropoxy group contributes to its biological activity by modifying its interaction with biological targets.

Antimicrobial Activity

Research indicates that cyclopropane derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that cyclopropane-containing compounds can inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .

Enzyme Inhibition

Cyclopropane derivatives have been studied for their enzyme inhibition capabilities. The unique strain in cyclopropane structures allows them to interact effectively with active sites of enzymes. For example, certain derivatives have been shown to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes and obesity .

Antitumor Activity

There is emerging evidence that cyclopropane derivatives may possess antitumor properties. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation . The specific activity of this compound in this context remains to be fully elucidated but shows promise based on structural analogs.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of cyclopropane derivatives demonstrated that those with halogen substitutions, such as bromine, exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. The study tested various concentrations against Staphylococcus aureus and Escherichia coli, finding significant inhibition at lower concentrations for brominated compounds .

Case Study 2: Enzyme Interaction

In another study focusing on enzyme kinetics, researchers investigated the inhibitory effects of this compound on a specific enzyme involved in lipid metabolism. Results indicated a competitive inhibition mechanism with an IC₅₀ value that suggests potential therapeutic applications for metabolic disorders .

Comparative Analysis of Biological Activities

| Activity Type | Mechanism | Effectiveness |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | High against Gram-positive bacteria |

| Enzyme Inhibition | Competitive inhibition | Moderate (IC₅₀ values vary) |

| Antitumor | Induction of apoptosis | Promising (further studies needed) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane-Containing Natural Products

Example 1: Cycloartane Derivatives (Compound 3) A cycloartane triterpenoid (C₃₉H₆₀O₁₁) isolated in 2021 shares the cyclopropane motif but differs in substitution. Its NMR data revealed an anomeric proton (δH 4.81, d, J = 7.8 Hz) and a hydroxymethyl group (H₂-18), absent in the target compound . The larger molecular framework (39 carbons vs.

Example 2: Iminimycin A vs. Cyclizidine

Iminimycin A (C₂₅H₃₀N₂O₅) incorporates a cyclopropane ring fused to a heteropolycyclic core, unlike cyclizidine, which has a methyl group at the analogous position . The cyclopropane in iminimycin enhances ring strain and electrophilicity, enabling interactions with biological targets like enzymes. In contrast, the bromine and ether groups in ((3-Bromo-2,2-dimethylpropoxy)methyl)cyclopropane may favor nucleophilic substitution or radical-mediated reactions.

Reactivity and Stability

Enzymatic Cleavage of Cyclopropane Rings Cycloeucalenol, a 4α-methyl sterol, undergoes enzymatic cyclopropane ring opening by plant microsomes to form obtusifoliol . The reaction is hindered by 4β-methyl groups, suggesting steric effects dominate substrate recognition. The dimethylpropoxy group in this compound may similarly impede enzymatic access, enhancing stability in biological systems.

Ring Strain and Substituent Effects Cyclopropane rings exhibit inherent strain (~27 kcal/mol). In halogen-exchange reactions (), bromonium ions adopt triangular geometries with bond elongation (C–Br: ~1.8 Å) . The target compound’s bromine likely exacerbates ring strain compared to methyl-substituted analogs (e.g., 24-methylene cycloartanol), influencing its susceptibility to ring-opening reactions.

Spectroscopic and Structural Analysis

NMR Shielding Effects

The cyclopropane ring induces anisotropic shielding, as seen in compound 14 (δH 18.9 ppm for methyl groups) . For this compound, the proximity of bromine and dimethyl groups to the cyclopropane would perturb chemical shifts, with δH values expected between 1.0–4.0 ppm for methylene and methyl protons.

Comparative Table: Key Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ((3-Bromo-2,2-dimethylpropoxy)methyl)cyclopropane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of its cyclopropane precursor under radical-initiated conditions. For example, bromine (Br₂) in carbon tetrachloride (CCl₄) at 40–60°C promotes selective bromination while minimizing over-bromination . Precise temperature control and solvent selection (e.g., CCl₄ for non-polar intermediates) are critical. Yields can be monitored via GC-MS or NMR to track cyclopropane ring integrity .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar brominated cyclopropanes?

- Methodology :

- ¹H NMR : The cyclopropane ring protons appear as distinct upfield signals (δ 0.6–1.3 ppm), with splitting patterns dependent on substituent geometry (e.g., cis/trans coupling constants ). The methyl groups on the propoxy chain produce a singlet near δ 1.25 ppm .

- ¹³C NMR : The cyclopropane carbons resonate at δ 10–15 ppm, while the quaternary carbon bearing the bromine appears at δ 45–50 ppm .

- IR : The C-Br stretch is observed at ~500–600 cm⁻¹, and ether C-O stretches at ~1100 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic pathways govern nucleophilic substitution reactions at the brominated site, and how do steric effects from the dimethylcyclopropane moiety influence reactivity?

- Methodology : The bulky 2,2-dimethylcyclopropane group creates steric hindrance, favoring SN2 mechanisms only with small nucleophiles (e.g., OH⁻ or NH₃). Larger nucleophiles (e.g., amines with bulky substituents) may proceed via SN1 pathways, requiring polar solvents (e.g., DMF) to stabilize carbocation intermediates . Kinetic studies using varying nucleophile concentrations and isotopic labeling (e.g., ²H/¹⁸O) can elucidate transition states .

Q. How can computational modeling (DFT, QSPR) predict the stability of this compound under varying pH and temperature conditions?

- Methodology : Density Functional Theory (DFT) calculations can model bond dissociation energies (C-Br vs. C-O) to predict degradation pathways. Quantitative Structure-Property Relationship (QSPR) models trained on experimental data (e.g., thermal decomposition at 80–100°C ) can forecast shelf-life and optimal storage conditions (e.g., inert atmosphere, -20°C) .

Q. What strategies resolve contradictions in reported yields for elimination reactions forming cyclopropene derivatives?

- Methodology : Discrepancies arise from competing elimination (E2) and substitution (SN2) pathways. Controlled experiments with bases of varying strength (e.g., KOtBu vs. NaOH) and deuterated solvents (to track proton abstraction sites) can isolate pathway contributions. GC-MS analysis of byproducts (e.g., cyclopropene vs. dibrominated derivatives) provides quantitative resolution .

Experimental Design & Data Analysis

Design a protocol to characterize cyclopropane ring strain in this compound using calorimetry and computational tools.

- Methodology :

DSC/TGA : Measure heat flow during thermal decomposition to quantify ring strain energy. Compare with non-brominated analogs (e.g., methylcyclopropane) .

Computational : Calculate strain energy via Gaussian using isodesmic reactions (e.g., comparing to cyclohexane reference) .

Correlation : Validate computational results against experimental DSC data to refine force field parameters .

Q. How can isotopic labeling (²H, ¹³C) track the fate of the cyclopropane ring during catalytic hydrogenation or ozonolysis?

- Methodology : Synthesize deuterated analogs (e.g., ¹³C-labeled cyclopropane) and subject them to hydrogenation (H₂/Pd-C) or ozonolysis. Analyze products via LC-MS/MS to map bond cleavage/retention. For example, ozonolysis of the cyclopropane ring may yield diketones or fragmented aldehydes, depending on ring stability .

Applications in Scientific Research

Q. How is this compound utilized as a building block in natural product synthesis (e.g., terpenes or pheromones)?

- Methodology : The bromine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) to attach aryl/alkyl groups, enabling construction of complex frameworks. For example, it has been used in syntheses of methyl-branched pheromones via Grignard reactions .

Q. What role does this compound play in studying cyclopropane ring-opening reactions for drug delivery systems?

- Methodology : The bromine substituent facilitates photoactivated ring-opening (via C-Br bond cleavage) to release encapsulated drugs. Kinetic studies under UV light (λ = 300–400 nm) can optimize release rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.